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molecular formula C6H9NO5 B8699044 N-acetyliminodiacetic acid CAS No. 86607-56-9

N-acetyliminodiacetic acid

Cat. No. B8699044
M. Wt: 175.14 g/mol
InChI Key: ULRFBIKSYXNUND-UHFFFAOYSA-N
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Patent
US06265605B1

Procedure details

A 300 mL autoclave was charged with acetamide (VII)(11.8 g, 0.2 mole), 95% paraformaldehyde (13.6 g, 0.43 mole), acetic acid (10.6 g, 0.18 mole, 0.12 g/mL of DME), DME (90 mL) and Co2(CO)8 (4.1 g, 0.012 mole) and pressurized to 1500 psi (10,345 kPa) CO:H2 (95:5) at 25° C. This mixture was heated to 125° C. for 30 min. HPLC analysis of this stream indicated a 30% yield of (XVI) a 47% yield of (XVIII).
Name
acetamide
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Co2(CO)8
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[N:1]([C:12]([CH3:14])=[O:13])([CH2:7]NC(C)=O)[CH2:2]NC(C)=O.C=[O:16].[C:17]([OH:20])(=[O:19])C.COCC[O:25][CH3:26]>>[C:12]([N:1]([CH2:2][C:26]([OH:25])=[O:16])[CH2:7][C:17]([OH:20])=[O:19])(=[O:13])[CH3:14]

Inputs

Step One
Name
acetamide
Quantity
11.8 g
Type
reactant
Smiles
N(CNC(=O)C)(CNC(=O)C)C(=O)C
Name
Quantity
13.6 g
Type
reactant
Smiles
C=O
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C)(=O)O
Name
Co2(CO)8
Quantity
4.1 g
Type
reactant
Smiles
Name
Quantity
90 mL
Type
reactant
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
pressurized to 1500 psi (10,345 kPa) CO:H2 (95:5) at 25° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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